3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
Description
3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a unique substitution pattern: a methyl group at position 1, a 1,1-difluoroethyl group at position 3, an ethyl group at position 4, and an amine moiety at position 5 (Figure 1). The presence of fluorine atoms and alkyl substituents enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological optimization.
Properties
Molecular Formula |
C8H13F2N3 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H13F2N3/c1-4-5-6(8(2,9)10)12-13(3)7(5)11/h4,11H2,1-3H3 |
InChI Key |
IERLLAHYMUBECR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C(C)(F)F)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation reactions using cost-effective and readily available reagents such as 1,1-difluoroethyl chloride. The process is optimized to ensure high efficiency and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethylated ketones, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.
Medicine: Its potential as a drug candidate is being explored due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Analysis and Structural Variations
The pyrazole core is a common scaffold in drug discovery. Key structural analogs and their differences are summarized below:
*Note: Molecular formula for the target compound is inferred from structural data in .
Key Observations:
- Position 1 : The target compound’s methyl group contrasts with aryl substituents (e.g., fluorophenyl in ) commonly seen in analogs. This reduces steric hindrance and may improve binding pocket compatibility.
- Position 3 : The 1,1-difluoroethyl group provides electronegativity and steric bulk, differentiating it from simpler alkyl (e.g., ethyl in ) or methyl groups. This likely enhances metabolic stability by resisting oxidative degradation .
- Position 4 : The ethyl group in the target compound is rare; most analogs lack substitution at this position, suggesting a unique role in target engagement.
Lipophilicity and Solubility
- The target compound’s difluoroethyl group increases logP compared to non-fluorinated analogs (e.g., 5-amino-3-methyl-1-phenylpyrazole ). This improves membrane permeability but may reduce aqueous solubility.
- In contrast, 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine exhibits higher polarity due to its aryl fluorine atoms, favoring solubility but limiting CNS penetration.
Protein Binding and Inhibitory Activity
- The target compound demonstrated a binding affinity of −7.5 ± 0.0 kcal/mol with protein 3VF3, comparable to ligands 84378305 and 84577234 . This suggests competitive inhibition at the same active site.
Biological Activity
3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of pyrazole derivatives known for their diverse biological effects, including antifungal, anticancer, and neuroprotective properties. Understanding its biological activity involves exploring its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoroethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of pyrazole derivatives often relates to their ability to interact with specific enzymes or receptors. For instance, some studies have indicated that pyrazole compounds can act as inhibitors of monoamine oxidases (MAO), which are crucial in the metabolism of neurotransmitters. The selectivity for MAO-A over MAO-B has been noted in various derivatives, suggesting potential applications in treating mood disorders .
Additionally, the inhibition of succinate dehydrogenase (SDH) has been documented for certain pyrazole derivatives, which is significant for their antifungal activity. The SDH pathway is vital for cellular respiration in fungi, making it a target for fungicides .
Anticancer Activity
Recent studies have demonstrated that certain pyrazole derivatives exhibit potent anticancer properties. For example, compounds similar to this compound have shown significant growth inhibition against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the G1 phase through modulation of cyclin-dependent kinases .
Antifungal Activity
As mentioned earlier, some pyrazole derivatives are effective fungicides due to their action on SDH. Compounds with similar structures have been commercialized as fungicides targeting pathogens like Zymoseptoria tritici, which causes significant crop losses .
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of pyrazole derivatives against MCF-7 cells reported IC50 values ranging from 0.83 to 1.81 μM for selected compounds. These compounds induced apoptosis and caused significant morphological changes in treated cells .
Case Study 2: Inhibition of MAO
Research on a series of pyrazole derivatives indicated that they exhibited high selectivity for MAO-A with IC50 values in the nanomolar range. This selectivity suggests potential utility in developing antidepressant therapies .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic: What are the common synthetic routes for preparing 3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with pyrazole ring formation via hydrazine and 1,3-diketone condensation under acidic conditions . Subsequent functionalization includes nucleophilic substitution with difluoroethyl halides and ethyl group introduction via alkylation. For example, in analogous pyrazole derivatives, controlled temperatures (e.g., 80°C in DMF with K₂CO₃) and reagent stoichiometry significantly affect yield and purity . Optimization may require adjusting solvent polarity (e.g., DMF vs. ethanol/water mixtures) to minimize side reactions .
Advanced: How can crystallographic techniques like X-ray diffraction and SHELX software be applied to determine molecular structure and hydrogen bonding patterns?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. Data collection at controlled temperatures (e.g., using a cryostat at 100 K) reduces thermal motion artifacts . SHELX programs (e.g., SHELXL for refinement) enable precise modeling of electron density maps, particularly for fluorine atoms, which exhibit high scattering factors . Hydrogen bonding motifs (e.g., N–H···O/F interactions) can be analyzed using graph-set theory to identify supramolecular packing patterns . For example, in related trifluoroethyl-pyrazoles, C–F···H–N interactions stabilize crystal lattices .
Basic: What spectroscopic methods are most effective for characterizing substituents on the pyrazole ring?
Methodological Answer:
- ¹H/¹³C NMR : Distinct shifts for methyl (δ ~2.3 ppm), ethyl (δ ~1.2–1.5 ppm), and difluoroethyl groups (²J₆-F coupling ~45 Hz) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations for C–F (1100–1200 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺) confirms molecular formula, particularly for fluorine-rich compounds .
Advanced: When encountering contradictions in biological activity data between in vitro and in vivo studies, what methodological approaches resolve discrepancies?
Methodological Answer:
- Metabolic Stability Assays : Assess hepatic microsomal degradation to identify rapid metabolism in vivo (e.g., cytochrome P450 interactions) .
- Solubility/Permeability Screening : Use Caco-2 cell models to evaluate bioavailability limitations .
- Proteomic Profiling : Compare target engagement in cell lysates (in vitro) vs. tissue samples (in vivo) to confirm pathway specificity .
Basic: How do the difluoroethyl and ethyl groups affect the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The difluoroethyl group increases logP (measured via HPLC), enhancing membrane permeability but potentially reducing aqueous solubility .
- Electron-Withdrawing Effects : Fluorine atoms stabilize adjacent charges, altering pKa (e.g., pyrazole NH becomes less acidic, ~pKa 8.5 vs. ~10 for non-fluorinated analogs) .
- Steric Effects : Ethyl and methyl groups at positions 1 and 4 introduce steric hindrance, slowing nucleophilic attacks at the pyrazole core .
Advanced: What strategies optimize synthesis to achieve high enantiomeric purity (if applicable)?
Methodological Answer:
- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak®) to separate enantiomers post-synthesis .
- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for stereoselective C–N bond formation .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., menthol ester) to crystallize diastereomers selectively .
Basic: What biological targets or pathways are influenced by pyrazole derivatives with similar substitution patterns?
Methodological Answer:
- Enzyme Inhibition : Analogous compounds inhibit kinases (e.g., JAK2) and cytochrome P450 isoforms via competitive binding to ATP or heme sites .
- Receptor Modulation : Fluorinated pyrazoles often target G-protein-coupled receptors (GPCRs), such as serotonin receptors, due to structural mimicry of indole moieties .
- Antimicrobial Activity : Ethyl and difluoroethyl groups enhance interactions with bacterial DNA gyrase, as seen in fluoroquinolone analogs .
Advanced: How can computational modeling predict the compound’s interaction with enzymes or receptors?
Methodological Answer:
- Docking Simulations (AutoDock Vina) : Screen against protein databases (e.g., PDB ID 4H84 for kinase targets) to identify binding poses .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on fluorine-mediated H-bonds .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ constants for fluorine) with IC₅₀ values to predict activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
